Product packaging for 2-Ethylhexyl chloroacetate(Cat. No.:CAS No. 5345-58-4)

2-Ethylhexyl chloroacetate

Cat. No.: B13786345
CAS No.: 5345-58-4
M. Wt: 206.71 g/mol
InChI Key: QZBQQHUYQKGPLQ-UHFFFAOYSA-N
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Description

2-Ethylhexyl chloroacetate (CAS 5345-58-4) is an organic ester with the molecular formula C10H19ClO2 and a molecular weight of 206.71 g/mol. It is primarily valued in research and industrial synthesis as a key chemical intermediate. In synthetic chemistry, it serves as a precursor in multi-step synthesis processes. For instance, it is used in the preparation of thioglycollic acid-2-ethyl hexyl ester, a compound with applications in various specialty chemicals . Furthermore, its structure is analogous to that of herbicidal compounds, such as 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate, illustrating its utility as a building block in the development of agrochemicals . A significant area of research involving this compound is environmental science, particularly in understanding the fate of chemical pollutants. Studies have identified it as a chlorinated breakdown product formed when the common sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) reacts with hypochlorous acid (HOCl) during water disinfection in processes like swimming pool treatment . This reaction proceeds via electrophilic addition to the unsaturated bond, leading to bridge cleavage and the formation of this and other halogenated disinfection by-products (HDBPs) . Research into such transformation products is critical for environmental risk assessment, given that HDBPs can exhibit increased toxicity and persistence compared to their parent compounds. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for personal, cosmetic, or household use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19ClO2 B13786345 2-Ethylhexyl chloroacetate CAS No. 5345-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylhexyl 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBQQHUYQKGPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-58-4
Record name Chloroacetic acid, 2-ethylhexyl ester
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Overview of the Compound S Significance in Organic Synthesis and Chemical Transformations

In the field of organic synthesis, 2-Ethylhexyl chloroacetate (B1199739) is recognized as a versatile building block. The presence of a chlorine atom, a competent leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of the 2-ethylhexyloxycarbonylmethyl moiety into a variety of molecular scaffolds.

A significant application of 2-Ethylhexyl chloroacetate is in the synthesis of organosulfur compounds. It serves as a key precursor for 2-ethylhexyl thioglycolate, which is utilized as a stabilizer in certain polymers. The synthesis is typically achieved through the reaction of this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085), under controlled conditions. google.com

Table 1: Synthesis of 2-Ethylhexyl Thioglycolate An illustrative example of a nucleophilic substitution reaction involving this compound.

Reactant 1Reactant 2SolventTemperature (°C)Yield (%)Reference
This compoundSodium Hydrosulfide / H₂SMethanol10 ± 2~89 google.com

Furthermore, this compound is implicated in the production of certain agrochemicals. For example, it is a reactant in a patented method for the synthesis of the herbicide 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate. google.com While the patent details a multi-step process starting from chloroacetic acid, the direct alkylation of phenoxides with haloacetates like this compound represents a common synthetic strategy.

The reactivity profile of this compound also suggests its potential use in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry. Although specific examples detailing the use of this compound are not prevalent in widely accessible literature, the analogous reactivity of ethyl chloroacetate offers valuable insight. For instance, ethyl chloroacetate is known to react with thiourea (B124793) to form pseudothiohydantoin, a five-membered heterocyclic ring system. orgsyn.org This reaction proceeds via an initial alkylation of the thiourea followed by an intramolecular condensation.

Chemical Reactivity and Transformation Pathways of 2 Ethylhexyl Chloroacetate

Nucleophilic Substitution Reactions and Derivative Synthesis

2-Ethylhexyl chloroacetate (B1199739) is a versatile chemical intermediate characterized by its reactivity in nucleophilic substitution reactions. The presence of a chlorine atom on the carbon alpha to the carbonyl group makes it an electrophilic substrate susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of numerous derivatives. The general mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile.

A significant application of 2-ethylhexyl chloroacetate is in the synthesis of 2-ethylhexyl thioglycolate, also known as isooctyl thioglycolate. This transformation is a cornerstone for the production of organotin stabilizers used in the polymer industry. The synthesis is typically a multi-step process that proceeds with high yield. google.com

The mechanism consists of two primary stages:

Bunte Salt Formation: this compound undergoes a nucleophilic substitution reaction with sodium thiosulfate (B1220275) (Na₂S₂O₃). guidechem.comsmolecule.com In this SN2 reaction, the thiosulfate anion attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion to form the sodium S-(2-ethylhexyloxycarbonylmethyl) thiosulfate, the Bunte salt intermediate. rsc.org This step is often facilitated by a phase transfer catalyst. guidechem.com

Hydrolysis and Reduction: The formed Bunte salt is then hydrolyzed, typically under acidic conditions, to yield the thiol. guidechem.comrsc.org Subsequent reduction, for instance with zinc powder, can be employed to produce the final product, thioglycollic acid-2-ethyl hexyl ester. google.com

The table below summarizes typical reaction conditions found in patent literature for the key steps in this synthesis.

StepReactantsMolar RatioSolvent/CatalystTemperature & TimeYieldSource
Esterification Mono Chloro Acetic Acid, 2-Ethylhexyl Alcohol1 : 1.05–1.2Sulfuric acid catalyst100–150 °C, 1–3h96.5% google.com
Bunte Salt Formation This compound, Sodium Thiosulfate1 : 1.0–1.2Fatty alcohols (C₁₂–C₁₈) or refluxing conditionsReflux, 0.5–2hNot specified smolecule.comgoogle.com
Hydrolysis/Reduction Bunte Salt, Acid, Zinc PowderNot specifiedNot specified≤40 °C to 60 °C, 0.5–1.5hNot specified google.com
Hydrosulphide Route This compound, NaSH, H₂S1 : 0.93 (NaSH)Methanol10±2 °C, ~1.6h97.4% google.com

This compound can serve as a precursor for the synthesis of N-substituted chloroacetamide derivatives. This transformation is achieved through the aminolysis of the ester. In this reaction, an amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the substitution of the 2-ethylhexyloxy group and the formation of an amide bond.

While specific literature detailing this reaction for this compound is sparse, the process is a general and well-established method for converting other chloroacetate esters, like ethyl chloroacetate, into chloroacetamides. For example, chloroacetamide itself can be prepared by treating ethyl chloroacetate with cold aqueous ammonia (B1221849). orgsyn.org The reaction involves the addition of ammonia to the ester, followed by the elimination of ethanol (B145695). orgsyn.org Similarly, a range of N-alkyl/aryl chloroacetamides can be synthesized by reacting various primary or secondary amines with chloroacetyl chloride or an appropriate chloroacetate ester. ijpsr.info By analogy, reacting this compound with a desired amine would yield the corresponding N-substituted 2-chloroacetamide (B119443) and 2-ethylhexanol as a byproduct.

As an alkylating agent, this compound can be used in N-alkylation reactions to introduce the 2-ethylhexyloxycarbonylmethyl group onto a nitrogen atom. This reaction is a type of nucleophilic substitution where a nitrogen-containing compound (such as an amine or a nitrogen heterocycle) acts as the nucleophile.

The reactivity of the C-Cl bond allows for the alkylation of various NH-containing substrates. General procedures for N-alkylation using the analogous ethyl chloroacetate often employ a base to deprotonate the nitrogen, enhancing its nucleophilicity. researchgate.net Common conditions include using bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF). researchgate.net For instance, benzotriazole (B28993) can be N-alkylated with ethyl chloroacetate in the presence of potassium carbonate and acetone to yield the corresponding substituted acetates. growingscience.com This methodology is broadly applicable, suggesting this compound can be used in a similar capacity to synthesize a variety of N-alkylated products.

The electrophilic nature of this compound allows it to react with a variety of other nucleophiles beyond those already discussed. evitachem.com These SN2 reactions expand its utility as a synthetic intermediate. The reactivity of the α-chloro ester is a key feature, though it is generally less reactive than its α-bromo or α-iodo counterparts. smolecule.comnih.gov

Key reactions with other nucleophiles include:

Reaction with Cyanide: Nucleophilic attack by a cyanide ion (e.g., from NaCN or KCN) displaces the chloride to form 2-ethylhexyl cyanoacetate. This reaction is analogous to that of 2-ethylhexyl 2-bromoacetate. smolecule.com

Reaction with Azide (B81097): Reaction with sodium azide (NaN₃) introduces the azido (B1232118) group, forming 2-ethylhexyl azidoacetate. This reaction has been documented for ethyl chloroacetate, which reacts with sodium azide in a water/methylene chloride system. google.com

Hydrolysis: Under basic or acidic conditions, the ester bond can be hydrolyzed. Basic hydrolysis with a reagent like sodium hydroxide (B78521) yields sodium chloroacetate and 2-ethylhexanol, while acidic hydrolysis produces chloroacetic acid and 2-ethylhexanol. smolecule.com

Reaction with Thiols: Thiolates, being potent nucleophiles, can react to displace the chloride, forming thioether derivatives.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProductSource (by Analogy)
Cyanide (CN⁻)Sodium Cyanide (NaCN)2-Ethylhexyl cyanoacetate smolecule.com
Azide (N₃⁻)Sodium Azide (NaN₃)2-Ethylhexyl azidoacetate google.com
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Chloroacetic acid (after acidification) and 2-Ethylhexanol smolecule.com
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)2-Ethylhexyl (phenylthio)acetate

Formation of Thioglycollate Esters (e.g., Thioglycollic acid-2-ethyl hexyl ester)

Degradation Mechanisms and Environmental Pathways Involving this compound

This compound is not typically released directly into the environment in large quantities; however, it has been identified as a significant degradation byproduct of other widely used chemicals, particularly in water treatment scenarios.

A primary environmental pathway for the formation of this compound is the degradation of the common sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of chlorine-based disinfectants like sodium hypochlorite (B82951) (NaOCl). researchgate.netnih.govnih.gov This process is particularly relevant in environments such as swimming pools where both sunscreen residues and chlorine are present. nih.gov

The reaction involves an electrophilic attack by hypochlorous acid (HOCl) on the carbon-carbon double bond of the cinnamate (B1238496) moiety in EHMC. researchgate.netnih.gov This leads to the cleavage of the C=C bond, resulting in the formation of several smaller molecules, including this compound and 4-methoxybenzaldehyde (B44291) derivatives. nih.gov The formation of this compound has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of EHMC reaction mixtures with NaOCl. researchgate.netresearchgate.net

Once formed in an aquatic environment, this compound can undergo further degradation. A likely pathway is hydrolysis, which would break the ester bond to form 2-ethylhexanol and chloroacetic acid. nih.gov Chloroacetic acid is a known phytotoxic substance, indicating that the degradation of EHMC can lead to the formation of environmentally problematic compounds. nih.gov While there are no widespread environmental monitoring reports on the occurrence of this compound itself, its role as a disinfection byproduct highlights a potential source of chloroacetic acids in aquatic systems. nih.govd-nb.info

Formation as a Product of Chlorination-Induced Degradation of Complex Esters

This compound has been identified as a breakdown product resulting from the chlorination of more complex ester compounds, notably the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC). researchgate.netscience.gov When EHMC reacts with sodium hypochlorite (NaOCl), a common disinfectant, it undergoes degradation that leads to the formation of several smaller molecules, including this compound. researchgate.neticm.edu.pl This process is of environmental relevance as EHMC is a widely used UV filter found in personal care products and can enter aquatic environments through wastewater and recreational activities. icm.edu.plnih.gov The reaction pathways involve the cleavage of the parent molecule, yielding chlorinated byproducts. researchgate.netscience.gov

Hypochlorite-Mediated Cleavage Mechanisms (e.g., C=C bond cleavage)

The formation of this compound from EHMC in the presence of hypochlorite (HOCl) is primarily attributed to the cleavage of the carbon-carbon double bond (C=C) in the cinnamate structure. researchgate.netscience.gov Studies utilizing density functional theory (DFT) have shown that an electrophilic attack by HOCl on this C=C bridge is highly favorable. researchgate.netscience.gov This electrophilic addition is considered the likely initial step in the degradation cascade. researchgate.netscience.gov Following this initial attack, the molecule fragments, resulting in the formation of several products, including this compound and various chlorinated aromatic compounds like 1-chloro-4-methoxybenzene. researchgate.netresearchgate.net

Influence of Ultraviolet Radiation on Degradation Byproduct Formation

The presence of ultraviolet (UV) radiation can significantly alter the degradation pathway of EHMC when it reacts with hypochlorite. researchgate.netscience.gov Surprisingly, studies have shown that the combination of EHMC, hypochlorite, and UV radiation (EHMC/HOCl/UV) can lead to the formation of fewer breakdown products compared to the reaction carried out in the absence of UV light. researchgate.netscience.gov For instance, one study noted that while this compound was formed in the EHMC/HOCl system, it was not detected in the EHMC/HOCl/UV mixture. researchgate.net After an extended reaction time of five hours in the presence of UV radiation, the primary observed metabolite was Z-EHMC (the cis-isomer of the parent compound), with a significant reduction in the variety of other chlorinated byproducts. icm.edu.pljeeng.net This suggests that UV radiation promotes different transformation pathways, such as photoisomerization, which may compete with or alter the C=C bond cleavage mechanism that produces this compound. icm.edu.pl

Analysis of Degradation Byproducts in Environmental Matrices

The identification and analysis of this compound and other degradation byproducts are typically performed in laboratory settings that simulate environmental conditions. researchgate.neticm.edu.pl Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to detect these reaction products. researchgate.netscience.gov Researchers have found that because the treatment of EHMC with hypochlorite leads to products that are more polar than the parent compound, the use of polar extracting agents like dichloromethane (B109758) or ethyl acetate/n-hexane mixtures yields better results for identifying the chlorinated byproducts. researchgate.netscience.govresearchgate.net While the parent compound, EHMC, has been detected in various environmental matrices including river water, wastewater, and sewage sludge, the specific analysis for this compound in these real-world samples is less documented. nih.govresearchgate.net However, one study tentatively identified this compound as a product of the thermal degradation of polyvinyl chloride (PVC), another potential environmental source. mdpi.com

Table 1: Identified Byproducts from the Degradation of 2-Ethylhexyl-4-methoxycinnamate (EHMC) under Chlorination and/or UV Radiation

Degradation Product Formation Condition Reference
This compound EHMC + NaOCl researchgate.neticm.edu.pl
Z-EHMC (cis-isomer) EHMC + NaOCl / EHMC + NaOCl + UV icm.edu.pl
1-Chloro-4-methoxybenzene EHMC + NaOCl researchgate.neticm.edu.pl
1,3-Dichloro-2-methoxybenzene EHMC + NaOCl researchgate.neticm.edu.pl
3-Chloro-4-methoxybenzaldehyde EHMC + NaOCl researchgate.neticm.edu.pl
2-Ethylhexyl alcohol EHMC + NaOCl + UV icm.edu.plmdpi.com

Hydrolytic Stability and Hydrolysis Products

Under alkaline conditions, the hydrolysis of chloroacetate esters can also result in the substitution of the chlorine atom with a hydroxyl group, in addition to cleaving the ester bond. nih.gov The rate of hydrolysis is pH-dependent. For example, ethyl chloroacetate, a similar but smaller molecule, has an estimated hydrolysis half-life of 9 days at a pH of 7, which shortens to 22 hours at a pH of 8, indicating that the degradation is significantly faster under more basic conditions. nih.gov Given the larger, more sterically hindered 2-ethylhexyl group, the hydrolysis of this compound may be slower than that of ethyl chloroacetate under comparable conditions. europa.eu

Table 2: Predicted Hydrolysis Reaction for this compound

Reactant Condition Products Reference
This compound Hydrolysis (acidic or basic) 2-Ethylhexanol + Chloroacetic acid nih.govsmolecule.com
Ethyl chloroacetate (for comparison) Hydrolysis (pH 7, 25 °C) Ethanol + Chloroacetic acid (Half-life: 9 days) nih.gov

Table of Mentioned Compounds

Compound Name
1,3-Dichloro-2-methoxybenzene
1-Chloro-4-methoxybenzene
2-Ethylhexanol
This compound
2-Ethylhexyl-4-methoxycinnamate (EHMC)
3-Chloro-4-methoxybenzaldehyde
4-Methoxybenzaldehyde
Chloroacetic acid
Dichloromethane
Ethyl acetate
Ethyl chloroacetate
Ethanol
n-Hexane
Polyvinyl chloride (PVC)
Sodium hypochlorite

Analytical Methodologies for 2 Ethylhexyl Chloroacetate in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly gas chromatography, is the cornerstone for the analysis of 2-Ethylhexyl chloroacetate (B1199739). It allows for the effective separation of this volatile compound from a sample matrix, which is a critical prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal and most definitive method for the detection and identification of 2-Ethylhexyl chloroacetate. nih.gov This technique is frequently employed in studies investigating the degradation of other chemical compounds, where this compound may be formed as a byproduct. researchgate.net A notable example is its formation as a C=C bridge cleavage product during the degradation of the sunscreen agent 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of sodium hypochlorite (B82951). nih.govresearchgate.netresearchgate.net

The analytical process typically begins with sample preparation involving liquid-liquid extraction to isolate the analyte from an aqueous matrix. jeeng.net Due to the higher polarity of chlorinated products like this compound compared to parent compounds such as EHMC, polar extracting agents are more effective. nih.govresearchgate.net Dichloromethane (B109758) is a commonly used solvent for this purpose. jeeng.net After extraction, the organic phase is often dried with anhydrous sodium sulfate (B86663) and concentrated by rotary evaporation to a smaller volume before injection into the GC-MS system. jeeng.neticm.edu.pl

The GC separates the components of the extracted mixture based on their volatility and interaction with a stationary phase within a capillary column. aidic.it The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification. aidic.it The development of mass spectral interpretation and classification tools aids in the identification of organochlorine compounds, which is particularly useful when reference standards are unavailable. nih.gov

Table 1: Exemplary GC-MS Parameters for Analysis of EHMC Degradation Products, Including this compound

Parameter Condition Source
Instrument HEWLETT PACKARD 5890 Gas Chromatograph with MS detector jeeng.neticm.edu.pl
Column ZB-5MS (30 m x 0.25 mm x 0.25 µm) jeeng.neticm.edu.pl
Carrier Gas Helium jeeng.neticm.edu.pl
Injection Volume 1 µL jeeng.neticm.edu.pl
Injector Temperature 250 °C jeeng.neticm.edu.pl

| Oven Temperature Program | 80 °C to 260 °C at 10 °C/min, then to 300 °C at 5 °C/min | jeeng.neticm.edu.pl |

While specific environmental monitoring reports on the occurrence of this compound in water bodies are not widely available, the principles for developing methods for its trace-level analysis are well-established, drawing from methodologies for similar compounds like ethyl chloroacetate. researchgate.netrasayanjournal.co.in The goal of such method development is to identify and quantify the compound at very low concentrations, often at the parts-per-million (ppm) level, which is crucial when it is considered a genotoxic impurity in other products. rasayanjournal.co.in

A key aspect of method development is the selection of an appropriate diluent. rasayanjournal.co.in For instance, in the analysis of the related ethyl chloroacetate, n-hexane was chosen as the diluent because the analyte is soluble in it, while the primary drug substance (Nitrofurantoin) is not, allowing for clear separation. rasayanjournal.co.in Optimization of the chromatographic conditions is also critical. This includes selecting the right capillary column (e.g., a DB-1, 100% dimethylpolysiloxane column, may be chosen for achieving sharper peaks than a DB-5) and fine-tuning the injection volume and split ratio to maximize sensitivity. rasayanjournal.co.in

Validation of the developed method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. rasayanjournal.co.inresearchgate.net This involves determining key performance parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). rasayanjournal.co.in The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rasayanjournal.co.in

Table 2: Illustrative Method Validation Parameters for Trace Analysis of a Related Compound (Ethyl Chloroacetate)

Parameter Value Source
Limit of Detection (LOD) 0.38 ppm rasayanjournal.co.inresearchgate.net
Limit of Quantification (LOQ) 1.1 ppm rasayanjournal.co.inresearchgate.net

| Technique | Gas Chromatography (GC) | rasayanjournal.co.inresearchgate.net |

Spectroscopic Characterization in Reaction Monitoring and Product Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for monitoring the progress of reactions in which it is formed or consumed. While detailed spectroscopic studies focused solely on this compound are not extensively published, its structural features allow for predictable characterization using standard methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS).

In a research context, such as monitoring the degradation of EHMC, samples can be taken from the reaction mixture at regular intervals to track the formation of products like this compound. jeeng.netresearchgate.net UV-Vis spectroscopy can be used to monitor the disappearance of a reactant if it has a distinct chromophore that absorbs UV or visible light. For example, the polymerization of 2-ethylhexyl acrylate (B77674) (a structurally related ester) can be followed by observing the decrease in UV absorption as the monomer's double bonds are consumed. fluenceanalytics.com

Structural confirmation relies on a combination of techniques. Mass spectrometry, as part of a GC-MS analysis, verifies the molecular weight and provides fragmentation patterns that help elucidate the structure. Infrared spectroscopy identifies the functional groups present in the molecule. For this compound, a strong absorption peak would be expected for the ester carbonyl (C=O) group.

Table 3: Expected Spectroscopic Signatures for this compound

Spectroscopic Technique Feature Expected Region/Value Source
Infrared (IR) Spectroscopy Ester C=O stretch ~1740 cm⁻¹
Mass Spectrometry (MS) Molecular Weight 206.10 g/mol (for C₁₀H₁₉ClO₂) nih.gov

| ¹³C Nuclear Magnetic Resonance (NMR) | Ester Carbonyl (C=O) | ~170 ppm | |

Role in Advanced Organic Syntheses and Chemical Building Blocks

Intermediate in the Synthesis of Specialized Chemical Compounds

The reactivity of 2-ethylhexyl chloroacetate (B1199739) makes it a valuable precursor for the synthesis of more complex and specialized molecules, including herbicides and organotin stabilizers.

2-Ethylhexyl chloroacetate is a key component in the production of certain phenoxy herbicides. A notable example is its role in the synthesis of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate, also known as MCPA-2-ethylhexyl ester. sigmaaldrich.comepa.govsielc.com This herbicide is effective against annual and perennial broadleaf weeds in various crops. google.com

The synthesis generally involves the esterification of 2-methyl-4-chlorophenoxyacetic acid (MCPA) with 2-ethylhexyl alcohol. google.com However, an alternative pathway involves the reaction of a salt of MCPA with this compound. More commonly, chloroacetic acid, a precursor to this compound, is reacted with o-cresol (B1677501) and sodium hydroxide (B78521) to form 2-methylphenoxy sodium acetate, which is then chlorinated and esterified with 2-ethylhexyl alcohol. google.comgoogle.com The use of 2-ethylhexyl ester derivatives enhances the lipophilicity of the herbicide, which allows for more effective penetration of the plant leaf's cuticle. ontosight.ai

A general synthetic route starting from chloroacetic acid is outlined below:

Neutralization: Chloroacetic acid is neutralized with a base like sodium hydroxide to form sodium chloroacetate. google.com

Etherification: The sodium chloroacetate then reacts with the sodium salt of a phenol (B47542) (e.g., sodium o-cresolate) to form a phenoxyacetate (B1228835) derivative. google.comgoogle.com

Chlorination: The phenoxyacetate intermediate is chlorinated. google.com

Esterification: Finally, the resulting chlorinated phenoxyacetic acid is esterified with 2-ethylhexyl alcohol to yield the final herbicide product. google.com

Table 1: Synthesis Steps for 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate

StepReactantsProduct
1. NeutralizationChloroacetic acid, Sodium hydroxideSodium chloroacetate
2. EtherificationSodium chloroacetate, Sodium o-cresolate2-methylphenoxy sodium acetate
3. Chlorination2-methylphenoxy sodium acetate, Chlorine2-methyl-4-chlorophenoxyacetic acid
4. Esterification2-methyl-4-chlorophenoxyacetic acid, 2-Ethylhexyl alcohol2-ethylhexyl (4-chloro-2-methylphenoxy)acetate

This compound is an important precursor in the synthesis of organotin stabilizers, which are crucial additives for preventing the thermal degradation of polyvinyl chloride (PVC). iyte.edu.trchromatographyonline.com These stabilizers function by reacting with hydrogen chloride that is eliminated from the PVC matrix at high temperatures, and by substituting reactive allylic chloride sites in the polymer chain. iyte.edu.tr

The synthesis of organotin mercaptide stabilizers often involves the preparation of 2-ethylhexyl thioglycolate (also known as iso-octyl thioglycolate) from this compound. google.comsmolecule.comgoogle.com This is then reacted with an organotin oxide or chloride. iyte.edu.trsmolecule.com

A typical synthesis of 2-ethylhexyl thioglycolate from this compound involves its reaction with a hydrosulfide (B80085) source, such as sodium hydrosulfide or ammonium (B1175870) hydrosulfide. google.comgoogle.com In one patented method, this compound is reacted with a methanolic solution of ammonia (B1221849) and hydrogen sulfide (B99878) under pressure, achieving a high yield of 2-ethylhexyl thioglycolate. google.comgoogle.com Another approach involves the reaction of this compound with sodium thiosulfate (B1220275) to form a Bunte salt, which is then hydrolyzed and reduced to yield 2-ethylhexyl thioglycolate. smolecule.comgoogle.com

The resulting 2-ethylhexyl thioglycolate is then reacted with a dialkyltin oxide, such as dibutyltin (B87310) oxide, to produce the corresponding dibutyltin bis(2-ethylhexyl thioglycolate) stabilizer. smolecule.com

Table 2: Synthesis of an Organotin Stabilizer from this compound

StepReactantsProduct
1. ThiolationThis compound, Sodium hydrosulfide2-Ethylhexyl thioglycolate
2. Condensation2-Ethylhexyl thioglycolate, Dibutyltin oxideDibutyltin bis(2-ethylhexyl thioglycolate)

The reactivity of this compound makes it a useful building block for the synthesis of various heterocyclic compounds. researchgate.net The chloroacetate moiety can be used to introduce a two-carbon unit with an ester group, which can then participate in cyclization reactions.

For instance, chloroacetate esters can be used in Claisen condensation-type reactions to form β-keto esters, which are versatile intermediates for heterocycle synthesis. researchgate.net While specific examples detailing the use of this compound in the synthesis of a wide array of heterocycles are not extensively documented in the provided search results, the reactivity of its analogue, ethyl chloroacetate, is well-established in this area. rdd.edu.iqresearchgate.net For example, ethyl chloroacetate reacts with 2-aminopyridines to form imidazo[1,2-a]pyridine (B132010) derivatives and with thioamides in the Hantzsch thiazole (B1198619) synthesis. By analogy, this compound could be employed to introduce the 2-ethylhexyloxycarbonylmethyl group onto a nitrogen or sulfur atom, followed by cyclization to form the corresponding heterocyclic ring system.

A study on the synthesis of novel heterocyclic derivatives from 2-thiol-5-phenyl-1,3,4-oxadiazole utilized ethyl chloroacetate to form an ester intermediate, which was then converted to a hydrazide and cyclized. rdd.edu.iq The use of this compound in similar reaction schemes would lead to heterocycles bearing a 2-ethylhexyl ester group.

Functional Group Transformations and Derivatization Strategies

The two primary functional groups of this compound, the ester and the alkyl chloride, can undergo a variety of transformations, allowing for diverse derivatization strategies.

The chlorine atom is susceptible to nucleophilic substitution (SN2) reactions. This is exemplified by its reaction with hydrosulfides to form thioglycolates, a key step in the synthesis of organotin stabilizers. google.comgoogle.com Similarly, it can react with amines and other nucleophiles. researchgate.net The reactivity can be enhanced by the addition of sodium iodide, which promotes an in-situ Finkelstein reaction to form the more reactive iodoacetate intermediate. researchgate.net

The ester group can be transformed through several classic reactions:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-ethylhexyl alcohol and chloroacetic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to a different ester of chloroacetic acid.

Amidation: Reaction with ammonia or primary or secondary amines can convert the ester to the corresponding chloroacetamide. For example, ethyl chloroacetate reacts with aqueous ammonia to form chloroacetamide. orgsyn.org

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding alcohol, 2-chloro-4-ethyl-1-hexanol.

Derivatization of this compound is a key strategy for its use in various applications. For example, its conversion to 2-ethylhexyl thioglycolate is a critical derivatization for its use in PVC stabilizers. google.comgoogle.com

Application as a Solvent in Specific Organic Reactions

While this compound is primarily used as a reactant or intermediate, its physical properties suggest potential as a solvent in certain organic reactions. It is a liquid at room temperature with a relatively high boiling point (234.3°C at 760 mmHg), and it is soluble in most organic solvents. lookchem.com Its analogue, 2-ethylhexyl acetate, is noted for its excellent solvent properties and is used in paints, coatings, and adhesives. solubilityofthings.com

Although direct evidence of this compound being used as a primary solvent is limited in the provided search results, related compounds like ethyl chloroacetate are used in conjunction with other solvents in various reactions. For example, reactions involving ethyl chloroacetate are often carried out in solvents like DMF, acetone (B3395972), or ethanol (B145695). researchgate.net Given its structure, this compound could potentially serve as a high-boiling, moderately polar aprotic solvent in specific applications where its reactivity does not interfere with the desired transformation.

Theoretical and Computational Studies on 2 Ethylhexyl Chloroacetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Reactivity and Degradation Mechanism Elucidation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. This approach has been applied to understand the degradation mechanisms of larger molecules that yield 2-Ethylhexyl chloroacetate (B1199739) as a breakdown product.

Detailed Research Findings:

In studies investigating the degradation of 2-ethylhexyl-4-methoxycinnamate (EHMC) in the presence of hypochlorite (B82951) (HOCl), DFT calculations have been crucial for interpreting the reaction mechanism. nih.gov The reaction of EHMC with HOCl results in the cleavage of the C=C double bond, forming several products, including 2-ethylhexyl chloroacetate. nih.govresearchgate.net

Theoretical analyses using DFT help to understand the local reactivity of the parent molecule (EHMC) and predict the most likely sites for chemical attack. nih.gov For instance, local reactivity analysis based on DFT has been performed to describe the nature of EHMC degradation. nih.gov These calculations can determine various reactivity indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

In a study on EHMC photodegradation, DFT and MP2 calculations were used to supplement experimental findings. researchgate.net The calculations, performed with software like Gaussian 03, employed methods such as the B3LYP functional with a 6-31+G(d,p) basis set. researchgate.net The Polarized Continuum Model (PCM) is often used to account for solvent effects. researchgate.net Such computational studies have demonstrated that the reactions leading to degradation products are thermodynamically probable. researchgate.net

Below is a table summarizing typical parameters used in DFT calculations for studying reactions involving compounds like this compound.

Computational Parameter Description Example of Use in Related Studies
Method The theoretical model used to approximate the Schrödinger equation.Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2). researchgate.net
Functional The part of the DFT calculation that approximates the exchange-correlation energy.B3LYP. researchgate.net
Basis Set A set of functions used to build the molecular orbitals.6-31+G(d,p). researchgate.net
Solvent Model A method to simulate the effects of a solvent on the molecule's properties.Polarized Continuum Model (PCM). researchgate.net

Molecular Modeling for Structure-Reactivity Relationship Prediction

Molecular modeling allows for the prediction of relationships between a molecule's three-dimensional structure and its chemical reactivity. This is often achieved by calculating reactivity descriptors, which are derived from the molecule's electronic structure.

Detailed Research Findings:

A key tool in predicting reactivity is the Fukui function, which is derived from DFT calculations. The Fukui function indicates the propensity of each atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net In the context of the degradation of EHMC to form this compound, Fukui function analysis showed that the electrophilic attack by HOCl on the C=C bridge of EHMC is highly favorable, even more so than chlorination of the phenyl ring. nih.gov This finding strongly suggests that the initial step of EHMC degradation is an electrophilic addition to this double bond, which subsequently cleaves to form products including this compound. nih.gov

The table below presents key reactivity indices used in computational chemistry.

Reactivity Index Formula Significance
Absolute Electronegativity (χ) χ = -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Hardness (η) η = (ELUMO - EHOMO)/2Measures resistance to change in electron distribution; related to stability. researchgate.net
Electrophilicity (ω) ω = χ² / (2η)Measures the propensity of a species to accept electrons. researchgate.net
Fukui Function (f(r)) Varies for electrophilic, nucleophilic, or radical attackIdentifies the most reactive sites within a molecule for a specific type of attack. nih.gov

Computational Approaches in Reaction Pathway Analysis

Computational chemistry is essential for mapping out potential reaction pathways and determining the most energetically favorable routes. By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be constructed.

Detailed Research Findings:

For the formation of this compound from EHMC, computational analysis supports a specific degradation pathway. The reaction is initiated by the electrophilic attack of HOCl on the carbon-carbon double bond of the cinnamate (B1238496) moiety in EHMC. nih.gov DFT calculations confirm that this step is highly favorable. nih.gov This initial addition leads to an unstable intermediate that undergoes cleavage of the double bond, resulting in the formation of this compound and other breakdown products like 3-chloro-4-methoxybenzaldehyde. nih.govresearchgate.net

Thermodynamic calculations using DFT can further validate proposed pathways. For example, by calculating the change in Gibbs free energy (ΔG) for a reaction step, it can be determined if the process is thermodynamically spontaneous (ΔG < 0). researchgate.net DFT thermochemical calculations performed on the degradation of related methoxycinnamic acid compounds with chlorine species showed that the reactions were consistently thermodynamically probable and exothermic (ΔH < 0). researchgate.net This type of analysis provides strong theoretical support for experimentally observed reaction pathways.

The proposed pathway leading to the formation of this compound is outlined below.

Step Description Computational Insight
1. Initial Attack Electrophilic attack of HOCl on the C=C double bond of the EHMC molecule.Fukui function analysis shows the C=C bridge is the most favorable site for electrophilic attack. nih.gov
2. Intermediate Formation Formation of an unstable chlorohydrin-type intermediate.The energy of this intermediate can be calculated to assess its stability relative to reactants and products.
3. Bond Cleavage Cleavage of the original C=C double bond in the intermediate.This step leads to the formation of this compound and a substituted benzaldehyde (B42025) derivative. nih.govresearchgate.net
4. Product Formation Formation of stable end products.DFT calculations can confirm the thermodynamic favorability (negative ΔG) of the overall reaction pathway. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2-ethylhexyl chloroacetate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification of chloroacetic acid with 2-ethylhexanol using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Purification typically involves vacuum distillation to isolate the ester from unreacted reagents and byproducts. Analytical confirmation via FT-IR (C=O stretch at ~1740 cm⁻¹, C-Cl at ~750 cm⁻¹) and ¹H NMR (characteristic peaks for ethylhexyl chain: δ 0.8–1.6 ppm) is critical .
  • Key Data :
  • Boiling point: ~199°C (for analogous esters) .
  • Density: ~0.87 g/cm³ (similar to 2-ethylhexyl acetate) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess hydrolysis rates under acidic, neutral, and alkaline conditions (e.g., pH 3–10) via HPLC or GC-MS to monitor ester degradation. Thermal stability can be evaluated using TGA-DSC to identify decomposition temperatures. For example, chloroacetate esters may release chlorine gas above 150°C, necessitating inert storage environments .

Q. What analytical techniques are optimal for identifying trace impurities in this compound?

  • Methodological Answer : GC-MS with a polar capillary column (e.g., DB-WAX) is effective for separating volatile impurities like residual chloroacetic acid or 2-ethylhexanol. LC-QTOF can detect non-volatile chlorinated byproducts. Quantify impurities using external calibration curves and report limits of detection (LOD < 0.1 ppm) .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with this compound, and what kinetic parameters govern its biodegradation?

  • Methodological Answer : Enzymatic assays using hydrolytic dehalogenases (e.g., Rsc1362 or PA0810) can determine substrate specificity. Isothermal Titration Calorimetry (ITC) measures binding affinity (KM) and catalytic efficiency (kcat). For example, Rsc1362 exhibits a KM of 0.06 mM for chloroacetate, while PA0810 shows lower activity (kcat = 2.6 min⁻¹), suggesting enzyme-dependent degradation pathways .
  • Key Data :
  • Rsc1362: kcat = 504 ± 66 min⁻¹, KM = 0.06 ± 0.02 mM .
  • PA0810: kcat = 2.6 ± 0.6 min⁻¹, KM = 0.44 ± 0.2 mM .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodological Answer : Discrepancies in half-life estimates (e.g., aqueous vs. soil matrices) require controlled microcosm studies under standardized OECD guidelines. Use ¹⁴C-labeled this compound to track mineralization rates via scintillation counting. Compare results with computational models (e.g., EPI Suite) to validate predictive accuracy .

Q. What advanced strategies mitigate chlorinated byproduct formation during oxidative degradation of this compound?

  • Methodological Answer : UV/NaOCl systems reduce chlorinated byproducts (e.g., this compound) compared to NaOCl alone. Optimize reaction parameters (pH 7–9, UV intensity > 254 nm) and monitor via LC-ESI-MS/MS . For example, prolonged UV exposure (5 hours) eliminates dichloroderivatives, leaving only Z-EHMC as a metabolite .
  • Key Data :
  • Byproducts after 180 min NaOCl/UV: Z-EHMC, 1EHMCCl, 2EHMCCl .
  • After 5 hours: Only Z-EHMC detected .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.